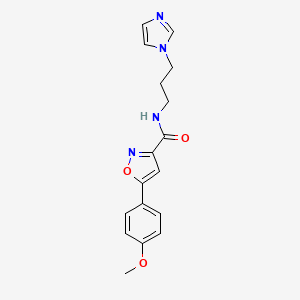N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide
CAS No.:
Cat. No.: VC14537267
Molecular Formula: C17H18N4O3
Molecular Weight: 326.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H18N4O3 |
|---|---|
| Molecular Weight | 326.35 g/mol |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H18N4O3/c1-23-14-5-3-13(4-6-14)16-11-15(20-24-16)17(22)19-7-2-9-21-10-8-18-12-21/h3-6,8,10-12H,2,7,9H2,1H3,(H,19,22) |
| Standard InChI Key | WKJWLEGWGYPNRN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 |
Introduction
N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide is a complex organic compound classified under the isoxazole class of heterocyclic compounds. It features a unique structural arrangement, including an imidazole group and a methoxyphenyl substituent, which contribute to its potential biological activity. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory and anticancer activities .
Synthesis
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide involves multi-step organic reactions. Common conditions include temperature control, solvent selection (e.g., dimethyl sulfoxide or ethanol), and the use of catalysts to improve yield and selectivity. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
Chemical Reactions
This compound can participate in various chemical reactions, including those involving nucleophilic substitution or addition reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of reaction products.
Potential Therapeutic Applications
Isoxazole derivatives, including N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide, are known for their diverse pharmacological properties. These compounds have shown potential in treating conditions such as cancer and inflammation due to their interaction with specific biological targets.
Structural Comparison
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide | C17H18N4O3 | 326.35 g/mol | Isoxazole ring, imidazole group, methoxyphenyl substituent |
| N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide | Not specified | Approximately 385.49 g/mol | Imidazole and thiadiazole rings, ethanediamide functional group |
Biological Activity Comparison
-
N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide: Potential anti-inflammatory and anticancer activities.
-
N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide: Potential applications in oncology and antimicrobial research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume